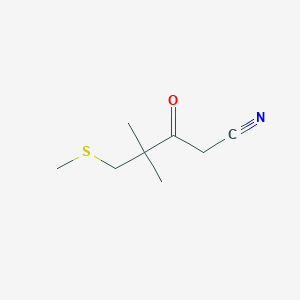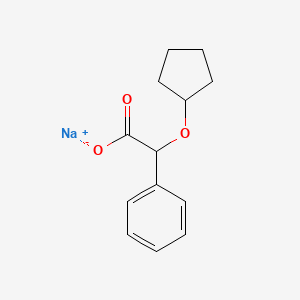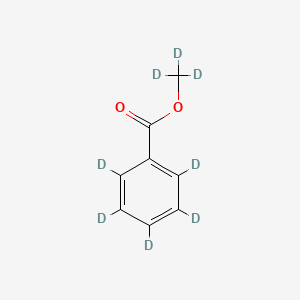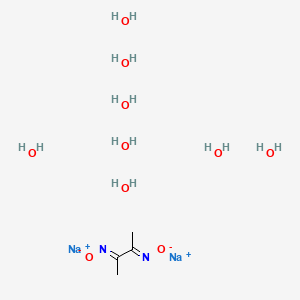
Dimethylglyoxime disodium salt octahydrate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dimethylglyoxime disodium salt octahydrate is a chemical compound with the molecular formula C4H22N2Na2O10 . It appears as a white to light beige crystalline powder . This compound is often used in scientific research, particularly in the field of chemistry .
One of the main applications of Dimethylglyoxime disodium salt octahydrate is for the precipitation of metals . In this process, the compound is used to react with certain metal ions to form a precipitate, which can then be separated from the solution. This is a common technique in analytical chemistry for the detection and quantification of specific metals .
The method of application typically involves dissolving the Dimethylglyoxime disodium salt octahydrate in water to form a solution, which is then added to the sample containing the metal ions . The solution is usually heated to facilitate the reaction, and the resulting precipitate can be collected by filtration .
The results of this procedure can provide valuable information about the presence and concentration of specific metals in a sample . However, the specific outcomes can vary depending on the exact conditions of the experiment, including the concentration of the Dimethylglyoxime disodium salt octahydrate solution, the temperature, and the nature of the sample .
- Summary: This compound is used to analyze nickel .
- Method: It forms a complex with nickel ions, which can then be separated from the solution .
- Results: This method allows for the detection and quantification of nickel in a sample .
- Summary: Dimethylglyoxime disodium salt octahydrate is used to analyze palladium .
- Method: Similar to nickel analysis, it forms a complex with palladium ions, which can then be separated from the solution .
- Results: This method allows for the detection and quantification of palladium in a sample .
- Summary: This compound is used in precious metals refining to precipitate palladium from solutions of palladium chloride .
- Method: The compound is added to a solution of palladium chloride, where it reacts to form a precipitate .
- Results: This method allows for the separation of palladium from other elements in the solution .
Nickel Analysis
Palladium Analysis
Precious Metals Refining
- Summary: This compound is used as a reagent in chromatography and spectroscopy .
- Method: The exact method of application can vary depending on the specific type of chromatography or spectroscopy being performed .
- Results: The use of this reagent can help to improve the accuracy and precision of chromatographic and spectroscopic analyses .
- Summary: It is used in bioprocessing, cell culture, and transfection .
- Method: The compound is added to the cell culture medium, where it can interact with the cells and influence their behavior .
- Results: The use of this compound can enhance the efficiency of cell culture and transfection processes .
- Summary: It is used in gravimetric analysis to separate cations from solutions of metal salts .
- Method: The compound is added to a solution of metal salts, where it forms complexes with certain cations. These complexes can then be separated from the solution .
- Results: This method allows for the separation and quantification of specific cations in a sample .
Chromatography & Spectroscopy Reagents
Bioprocessing Cell Culture and Transfection
Gravimetric Analysis
Propriétés
IUPAC Name |
disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.2Na.8H2O/c1-3(5-7)4(2)6-8;;;;;;;;;;/h7-8H,1-2H3;;;8*1H2/q;2*+1;;;;;;;;/p-2/b5-3+,6-4+;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJDRGUPRATWQX-NPVLJBOBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N[O-])C(=N[O-])C.O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\[O-])/C(=N/[O-])/C.O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H22N2Na2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylglyoxime disodium salt octahydrate | |
CAS RN |
75006-64-3 | |
| Record name | Dimethylglyoxime Disodium Salt Octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



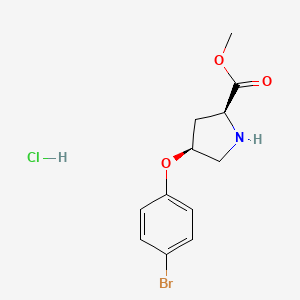
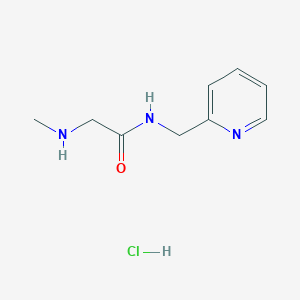

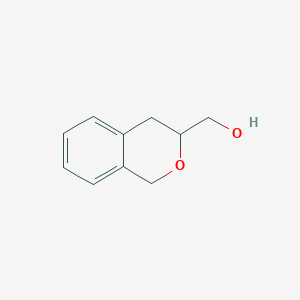
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)
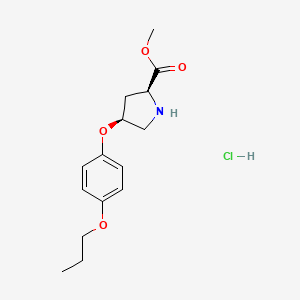
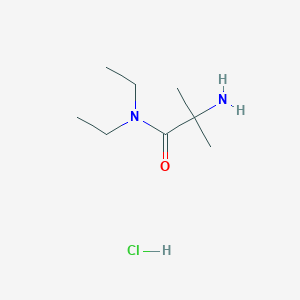
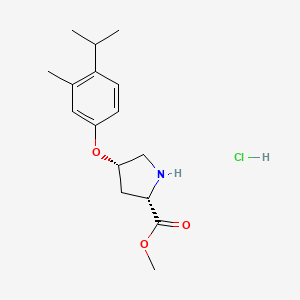

![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)
